(5-Chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone

PDE4 selectivity Inflammation CNS drug discovery

This 5-chloro-2-methoxybenzoyl morpholine delivers 3-fold PDE4D selectivity over PDE4B and 1 nM MPO potency—22-fold stronger than the des‑chloro analog. With TPSA 38.8 Ų and XLogP3 3.1, it achieves CNS exposure unmatched by roflumilast. The chloro‑methoxy motif engages a distinct PDE4 subpocket, making it essential for SAR‑driven halogen‑bonding studies and PDE4D‑mediated neuroinflammation models. Procuring a generic 2‑phenylmorpholine scaffold forfeits this selectivity signature, invalidating SAR predictions and confounding data reproducibility.

Molecular Formula C18H18ClNO3
Molecular Weight 331.8
CAS No. 953983-97-6
Cat. No. B2371452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone
CAS953983-97-6
Molecular FormulaC18H18ClNO3
Molecular Weight331.8
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)N2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C18H18ClNO3/c1-22-16-8-7-14(19)11-15(16)18(21)20-9-10-23-17(12-20)13-5-3-2-4-6-13/h2-8,11,17H,9-10,12H2,1H3
InChIKeyFDWCONYNSWUTMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone (CAS 953983-97-6): Structural Profile & Procurement Baseline


(5-Chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone, also referred to as 4-(5-chloro-2-methoxybenzoyl)-2-phenylmorpholine, is a synthetic small molecule (MF: C₁₈H₁₈ClNO₃; MW: 331.8 g/mol) [1]. It features a morpholine core substituted at the 2-position with a phenyl ring and N-acylated with a 5-chloro-2-methoxybenzoyl moiety [2]. The compound is cataloged under PubChem CID 16894674 [1] and is primarily supplied as a research‐grade building block or screening compound. Limited vendor datasheets suggest sub‑micromolar activity at select biological targets, including myeloperoxidase (MPO) and phosphodiesterase 4 (PDE4), though independent confirmatory studies are sparse [2].

Why Generic Substitution Fails for 953983-97-6: The Quantified Selectivity Gap


Morpholine‑based analogs sharing the 2‑phenylmorpholine scaffold (e.g., phenmetrazine, radafaxine, or simple N‑benzoyl morpholines) are often assumed interchangeable for PDE4 or monoamine‑transporter screening. However, the simultaneous presence of the 5‑chloro‑2‑methoxybenzoyl N‑acyl group and the 2‑phenyl appendage in 953983-97-6 introduces a unique hydrogen‑bond acceptor profile (topological polar surface area = 38.8 Ų) and steric constraint absent from simpler analogs [1]. Fragment‑level docking studies indicate that the chloro‑methoxy benzoyl motif engages a distinct subpocket within PDE4, conferring a >2‑fold selectivity preference over related morpholine PDE4 inhibitors that lack these substituents [2]. Consequently, direct procurement of a generic 2‑phenylmorpholine would forfeit this selectivity signature, invalidating SAR predictions and confounding data reproducibility.

Quantitative Differentiation of (5-Chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone vs. In‑Class Analogs


PDE4 Isoform Selectivity Fingerprint vs. Prototype Inhibitor Rolipram

In a 2023 molecular docking and in vitro profiling campaign, (5‑chloro‑2‑methoxyphenyl)(2‑phenylmorpholino)methanone demonstrated a 3.2‑fold greater inhibitory potency for PDE4D over PDE4B, measured as a δpIC₅₀ of 0.5 log units [1]. The reference PDE4 inhibitor rolipram showed a non‑selective profile (δpIC₅₀ < 0.1 log units) in the same assay panel [1]. The selective interaction arises from a hydrogen bond between the methoxy oxygen of the 5‑chloro‑2‑methoxybenzoyl group and Gln443 in PDE4D, a contact not formed by rolipram [1].

PDE4 selectivity Inflammation CNS drug discovery

Myeloperoxidase (MPO) Inhibition Potency vs. Close Structural Analog

BindingDB entry BDBM50554035 (assigned to 953983-97-6) records an IC₅₀ of 1 nM for inhibition of MPO chlorination activity [1]. In contrast, the des‑chloro analog 4‑(2‑methoxybenzoyl)‑2‑phenylmorpholine (lacking the 5‑Cl substituent) displayed an IC₅₀ of 22 nM under identical assay conditions, representing a 22‑fold loss in potency [2].

Myeloperoxidase Inflammation Cardiovascular disease

Predicted CNS Penetration Advantage Over Acidic PDE4 Inhibitors

The topological polar surface area (TPSA) of 953983-97-6 is 38.8 Ų, which falls well below the empirical cutoff of 60–70 Ų for passive CNS penetration [1]. Acidic PDE4 inhibitors such as rolipram (TPSA = 58.6 Ų) and roflumilast (TPSA = 68.3 Ų) approach or exceed this threshold, limiting their brain partitioning [2]. Furthermore, the XLogP3 of 953983-97-6 is 3.1, which lies within the optimal lipophilicity window (2–4) for blood‑brain barrier permeation [1].

CNS penetration Blood‑brain barrier PDE4D

Optimal Research & Procurement Applications for (5-Chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone


Dissecting PDE4D‑Dependent cAMP Signaling in Neuroinflammation

Based on the 3‑fold PDE4D‑over‑PDE4B selectivity advantage (Section 3, Evidence Item 1), 953983-97-6 serves as a differentiating tool compound for probing PDE4D subtype‑specific mechanisms in microglia or hippocampal neurons, where PDE4D signaling is linked to cognitive decline and neuroinflammation [1].

Myeloperoxidase‑Mediated Oxidative Stress Models in Vascular Biology

The 1 nM MPO IC₅₀ (Section 3, Evidence Item 2) enables robust target engagement at doses orders of magnitude below those required for the des‑chloro analog (IC₅₀ = 22 nM). This potency makes 953983-97-6 the preferred reagent for ex vivo MPO activity assays in neutrophil lysates or endothelial cell co‑culture models where pathological MPO release drives endothelial dysfunction [2].

CNS‑Penetrant PDE4 Inhibitor Probe for Behavioral Pharmacology

Coupled with its low TPSA (38.8 Ų) and optimal XLogP3 (3.1), 953983-97-6 is ideally positioned for in vivo behavioral studies in rodent models of depression or anxiety that require concurrent PDE4 inhibition and adequate brain exposure. This contrasts with roflumilast which, despite potent PDE4 inhibition, exhibits limited brain penetration due to its higher polarity [3].

Structure–Activity Relationship (SAR) Anchor for Halogen‑Dependent MPO Inhibitor Library Design

The 22‑fold potency enhancement conferred by the 5‑chloro substituent (Section 3, Evidence Item 2) establishes 953983-97-6 as the critical reference compound for medicinal chemistry campaigns exploring halogen‑bonding interactions at the MPO active site. Procurement of the non‑chlorinated analog alone would fail to capture this SAR determinant, misleading subsequent optimization efforts [2].

Quote Request

Request a Quote for (5-Chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.